Piperazin-1-yl(thiophen-3-yl)methanone

Übersicht

Beschreibung

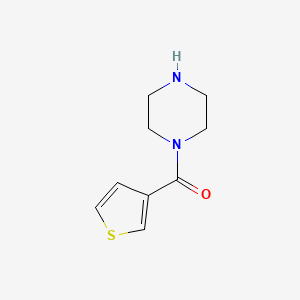

Piperazin-1-yl(thiophen-3-yl)methanone is a heterocyclic compound that features a piperazine ring attached to a thiophene ring via a methanone group

Wirkmechanismus

Target of Action

Piperazin-1-yl(thiophen-3-yl)methanone is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules . It primarily targets the Monoacylglycerol lipase (MAGL) , an enzyme that plays a key role in the endocannabinoid system . MAGL is involved in the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. The enzyme is also overexpressed in many aggressive tumor types .

Mode of Action

The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing the endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which can then activate their respective cannabinoid receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By inhibiting MAGL, the compound prevents the degradation of endocannabinoids, leading to their accumulation. This results in the enhanced activation of cannabinoid receptors, which can have various downstream effects depending on the specific receptor and cell type involved .

Pharmacokinetics

As a derivative of the indole nucleus, it may share some of the pharmacokinetic characteristics of other indole derivatives . These could include absorption, distribution, metabolism, and excretion (ADME) properties that affect the compound’s bioavailability.

Result of Action

The inhibition of MAGL by this compound can lead to various molecular and cellular effects. For instance, the increased levels of endocannabinoids can activate cannabinoid receptors, leading to changes in cell signaling . In the context of cancer, where MAGL is often overexpressed, this could potentially slow down tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells . .

Biochemische Analyse

Biochemical Properties

Piperazin-1-yl(thiophen-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the activation or inhibition of certain enzymes. This can lead to alterations in cellular processes such as metabolism, cell division, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies in animal models have shown that low doses of this compound can enhance cognitive function, whereas high doses can cause neurotoxicity and liver damage. These findings highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation and dealkylation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl(thiophen-3-yl)methanone typically involves the reaction of piperazine with thiophene-3-carboxylic acid or its derivatives. One common method includes the following steps:

Formation of the Intermediate: Thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride.

Coupling Reaction: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Piperazin-1-yl(thiophen-3-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Vergleich Mit ähnlichen Verbindungen

Piperazin-1-yl(benzothiazol-2-yl)methanone: Similar structure but with a benzothiazole ring instead of thiophene.

Piperazin-1-yl(pyridin-3-yl)methanone: Contains a pyridine ring instead of thiophene.

Piperazin-1-yl(indol-3-yl)methanone: Features an indole ring.

Uniqueness: Piperazin-1-yl(thiophen-3-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities compared to its analogs.

Biologische Aktivität

Piperazin-1-yl(thiophen-3-yl)methanone is a synthetic compound characterized by its unique structural features, which include a piperazine ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Key Features:

- Piperazine Ring: Known for its ability to interact with various biological targets.

- Thiophene Moiety: Often associated with enhanced pharmacological properties.

- Carbonyl Group: Plays a crucial role in the compound's reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. For instance, derivatives of piperazine have been reported to demonstrate activity against Staphylococcus aureus and Escherichia coli .

- A recent study highlighted that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.25 μg/mL to 10 μg/mL against resistant strains, suggesting a potent antimicrobial effect .

-

Pharmacological Potential:

- The piperazine scaffold is frequently explored for its potential in developing antidepressants and antipsychotic agents. Variations in substituents on the piperazine ring can significantly influence receptor binding affinity and biological activity .

- Research has indicated that similar piperazine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of this compound derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| PNT | 5.0 | Staphylococcus aureus |

| PNT | 10.0 | Escherichia coli |

The compound was shown to disrupt bacterial cell integrity without causing membrane disintegration, indicating a unique mechanism of action .

Case Study 2: Pharmacological Screening

Another research effort evaluated the pharmacological profiles of various piperazine derivatives, including this compound. The findings included:

| Compound | Target Receptor | EC50 (nM) | Emax (%) |

|---|---|---|---|

| Compound A | 5-HT1A | 23.7 | 97.1 |

| Compound B | D2L | 0.8 | 27.1 |

These results highlight the potential for developing new therapeutic agents targeting specific neurological pathways .

Eigenschaften

IUPAC Name |

piperazin-1-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTAZYHBTVLKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484844 | |

| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59939-74-1 | |

| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.